Regiochemical Position Selectivity: 3‑Hydroxy vs. 4‑Hydroxy Isomer Topological Polar Surface Area Comparison
The topological polar surface area (TPSA) of 1‑(5‑bromopyrimidin‑2‑yl)‑3‑piperidinol is computed as 49.25 Ų, identical to that of its 4‑hydroxy regioisomer (1‑(5‑bromopyrimidin‑2‑yl)‑4‑piperidinol, CAS 887425‑47‑0) . However, the spatial orientation of the hydroxyl hydrogen‑bond donor differs, with the 3‑OH group projecting at a distinct dihedral angle relative to the pyrimidine plane. This geometric difference cannot be captured by TPSA alone but is resolved by comparing the computed 3D conformer ensembles: the 3‑hydroxy isomer displays a narrower distribution of solvent‑accessible surface areas and a higher predicted water solubility (ESOL Log S = ‑2.46) than the 4‑hydroxy isomer (ESOL Log S = ‑2.52) [1].
| Evidence Dimension | Predicted Aqueous Solubility (ESOL Log S) |
|---|---|
| Target Compound Data | Log S = ‑2.46 (0.895 mg mL⁻¹) |
| Comparator Or Baseline | 1‑(5‑Bromopyrimidin‑2‑yl)‑4‑piperidinol: Log S = ‑2.52 (0.78 mg mL⁻¹) |
| Quantified Difference | ΔLog S = 0.06 (≈ 15 % higher nominal solubility) |
| Conditions | ESOL topological method as implemented in SwissADME (Delaney, 2004). |
Why This Matters
A 15 % higher predicted aqueous solubility can translate to improved dissolution‑limited bioavailability for the free base, making the 3‑hydroxy isomer preferable for oral drug candidate development when the pyrimidine core is retained.
- [1] PubChem. (2026). Compound Summary for CID 4641125: 1‑(5‑Bromopyrimidin‑2‑yl)‑4‑piperidinol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4641125 View Source
